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Compound of Interest

Compound Name: 3-Acetylquinoline

Cat. No.: B1336125 Get Quote

This guide provides an in-depth exploration of 3-acetylquinoline, a pivotal heterocyclic ketone

in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis,

analytical characterization, and its burgeoning role in the landscape of drug discovery and

development. This document is intended for researchers, scientists, and professionals who

require a technical and practical understanding of this versatile molecule.

Introduction to a Privileged Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its

prevalence in natural products and its wide spectrum of biological activities, including

antimalarial, anticancer, and antibacterial properties.[1] 3-Acetylquinoline, a key derivative,

offers a reactive acetyl group at the 3-position, which serves as a versatile handle for a myriad

of chemical transformations. This functionalization allows for the construction of more complex,

biologically active molecules, making it a valuable starting material and intermediate in the

synthesis of novel therapeutic agents.

Core Physicochemical Properties
A precise understanding of the fundamental physicochemical properties of 3-acetylquinoline is

essential for its effective use in research and development.
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Property Value Source(s)

CAS Number 33021-53-3 [2][3][4]

Molecular Formula C₁₁H₉NO [2][3][4]

Molecular Weight 171.20 g/mol [2][3][4]

IUPAC Name 1-(quinolin-3-yl)ethanone [4]

Appearance Typically a solid N/A

Purity
Commercially available up to

97%
[2][4]

Synthesis and Purification: A Practical Approach
The synthesis of 3-acetylquinoline can be achieved through several established methods.

One common and effective approach involves a transition metal-catalyzed cross-coupling

reaction, such as a Stille or Suzuki coupling, using a suitable acetyl-donating reagent and a 3-

haloquinoline (e.g., 3-bromoquinoline).

Experimental Protocol: Synthesis via Stille Coupling
This protocol describes a representative synthesis of 3-acetylquinoline from 3-bromoquinoline

and a tributyl(1-ethoxyvinyl)tin precursor, followed by acidic hydrolysis.

Materials:

3-Bromoquinoline

Tributyl(1-ethoxyvinyl)tin

Tetrakis(triphenylphosphine)palladium(0)

Anhydrous toluene

2M Hydrochloric acid

Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert

atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin

(1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

Solvent Addition: Add anhydrous toluene via syringe.

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction

progress by thin-layer chromatography (TLC).

Hydrolysis: Upon completion, cool the reaction mixture to room temperature. Add 2M

hydrochloric acid and stir vigorously for 1-2 hours to effect the hydrolysis of the enol ether

intermediate.

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated

sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The

crude product is then purified by silica gel column chromatography using a hexane-ethyl

acetate gradient to yield pure 3-acetylquinoline.

Purification Workflow Diagram
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Caption: A streamlined workflow for the synthesis and purification of 3-acetylquinoline.
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Analytical Characterization: Confirming Identity and
Purity
Rigorous analytical characterization is paramount to ensure the identity and purity of

synthesized 3-acetylquinoline. The primary techniques employed are Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 3-acetylquinoline is expected to show characteristic

signals for the aromatic protons of the quinoline ring system and a singlet for the methyl

protons of the acetyl group. The aromatic region will display a complex splitting pattern due to

the coupling of the quinoline protons.

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the eleven carbon

atoms of the molecule. Key signals include the carbonyl carbon of the acetyl group (typically in

the range of 195-205 ppm), the carbons of the quinoline ring, and the methyl carbon of the

acetyl group.

Expected NMR Data Summary:

Assignment
¹H Chemical Shift (ppm,
multiplicity)

¹³C Chemical Shift (ppm)

-CH₃ ~2.7 (s, 3H) ~26

Quinoline-H ~7.5-9.2 (m, 6H) ~127-152

C=O N/A ~197

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 3-acetylquinoline will show a molecular ion

peak (M⁺) at an m/z corresponding to its molecular weight (171.20). The fragmentation pattern

is a key identifier.

Predicted Fragmentation Pathway:
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The primary fragmentation is expected to be the alpha-cleavage of the acetyl group, resulting

in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

[C₁₁H₉NO]⁺˙
m/z = 171

[C₁₀H₆NO]⁺
m/z = 156

- •CH₃

[C₉H₆N]⁺
m/z = 128

- CO

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathway of 3-acetylquinoline in EI-MS.

Infrared (IR) Spectroscopy
The IR spectrum of 3-acetylquinoline will display characteristic absorption bands that confirm

the presence of its functional groups.

Key IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group

~3050-3100 C-H stretch (aromatic)

~2920-2960 C-H stretch (methyl)

~1680-1700 C=O stretch (ketone)

~1570-1620 C=C and C=N stretches (quinoline ring)
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Chemical Reactivity and Applications in Drug
Discovery
The acetyl group of 3-acetylquinoline is the hub of its reactivity, enabling a wide array of

chemical transformations to generate diverse molecular scaffolds.

Key Reactions:

Condensation Reactions: The acetyl group can undergo condensation with various

nucleophiles, such as hydrazines and hydroxylamines, to form pyrazoles, isoxazoles, and

other heterocyclic systems.

Halogenation: Alpha-halogenation of the acetyl group provides a reactive intermediate for

further nucleophilic substitution.

Oxidation and Reduction: The ketone can be oxidized to a carboxylic acid or reduced to a

secondary alcohol, providing access to different functionalities.

Role in Targeting Signaling Pathways
Quinoline-based compounds have emerged as potent inhibitors of various protein kinases,

which are critical regulators of cellular signaling pathways often dysregulated in diseases like

cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central node in cell growth,

proliferation, and survival.

Several quinoline derivatives have been developed as inhibitors of PI3K and/or mTOR. The

quinoline scaffold often serves as a key pharmacophore, interacting with the ATP-binding

pocket of these kinases.
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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.
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Safety Information
As with any chemical reagent, proper handling and safety precautions are essential when

working with 3-acetylquinoline.

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation

of dust and contact with skin and eyes.

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab

coat, safety goggles, and chemical-resistant gloves.

Toxicology: While specific toxicological data for 3-acetylquinoline is limited, related

quinoline compounds can be harmful if swallowed or in contact with skin, and may cause

skin and eye irritation.[5] Assume the compound is hazardous and handle it accordingly.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and

comprehensive safety information.[6][7]

Conclusion
3-Acetylquinoline is a molecule of significant interest to the scientific community, particularly

those in the fields of organic synthesis and drug discovery. Its well-defined physicochemical

properties, accessible synthetic routes, and the versatile reactivity of its acetyl group make it a

valuable building block for the creation of novel and complex molecular architectures. As

research into the therapeutic potential of quinoline derivatives continues to expand, the

importance of 3-acetylquinoline as a key intermediate is poised to grow, paving the way for

the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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